molecular formula C9H10FNO2 B8717518 Methyl 4-fluoro-2-(methylamino)benzoate

Methyl 4-fluoro-2-(methylamino)benzoate

Cat. No.: B8717518
M. Wt: 183.18 g/mol
InChI Key: IOSTYTUPOTYMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoro-2-(methylamino)benzoate is an aromatic ester featuring a fluorine substituent at the para position (C4) and a methylamino group at the ortho position (C2) relative to the ester moiety. This compound is of interest due to its unique electronic and steric properties, which arise from the interplay of the electron-withdrawing fluorine atom and the electron-donating methylamino group.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-fluoro-2-(methylamino)benzoate

InChI

InChI=1S/C9H10FNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3

InChI Key

IOSTYTUPOTYMES-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents (Position) Key Structural Differences
Methyl 2-chloro-4-(methylamino)benzoate Cl (C4), CH₃NH (C2) Chlorine replaces fluorine at C4
Methyl 4-chloro-2-fluorobenzoate Cl (C4), F (C2) Lacks methylamino group; dual halogens
Methyl 4-fluoro-2-(4-fluoro-3-nitrobenzyl)benzoate F (C4), nitrobenzyl (C2) Nitro group introduces electron-withdrawing effects

Key Observations :

  • Halogen Effects : Fluorine’s smaller size and higher electronegativity compared to chlorine may enhance metabolic stability and alter dipole moments .
  • Amino vs. Nitro Groups: The methylamino group (electron-donating) contrasts with nitro groups (electron-withdrawing), impacting resonance stabilization and reactivity .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: The methylamino group exhibits N-H stretches (~3300 cm⁻¹), while the ester C=O appears at ~1700 cm⁻¹. Chloro analogs (e.g., Methyl 4-chloro-2-fluorobenzoate) lack N-H signals .
  • NMR Analysis :
    • ¹H NMR : Methyl protons (CH₃NH) resonate at δ 2.8–3.2 ppm, distinct from nitrobenzyl protons (δ 4.4–7.5 ppm in compound 3g) .
    • ¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm, influenced by substituents’ electronic effects .

Solubility and Lipophilicity

  • Methyl 4-fluoro-2-(methylamino)benzoate: Moderate water solubility due to hydrogen-bonding capacity of NH, countered by lipophilic ester .
  • ~2.2 for the target compound) .

Stability and Reactivity

  • Hydrolysis Resistance: The electron-donating methylamino group stabilizes the ester against hydrolysis compared to nitro-substituted analogs (e.g., 3g) .
  • Thermal Stability : Fluorine’s inductive effects enhance stability relative to chloro analogs .

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